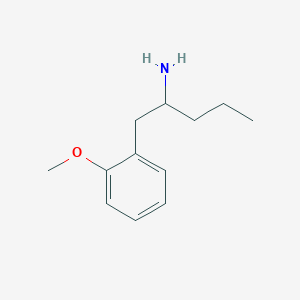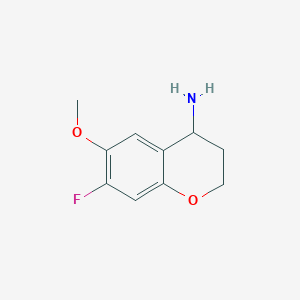
2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol is a chiral compound with significant interest in various scientific fields. This compound features a bromine atom at the 6th position of the phenol ring and a chiral center at the 1-amino-2-hydroxypropyl side chain, making it an intriguing subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol typically involves the bromination of phenol followed by the introduction of the chiral side chain. One common method includes:
Bromination of Phenol: Phenol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 6th position.
Chiral Side Chain Introduction: The brominated phenol is then reacted with a chiral epoxide, such as (1S,2R)-1-amino-2-hydroxypropane, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Enantioselective synthesis and chiral resolution techniques are often employed to obtain the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions
2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like NH3, R-SH
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: De-brominated or de-hydroxylated products
Substitution: Amino or thiol-substituted phenols
Scientific Research Applications
2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and stereochemical studies.
Biology: Investigated for its potential as a biochemical probe due to its chiral nature.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of chiral catalysts and ligands for various industrial processes.
Mechanism of Action
The mechanism of action of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals interactions. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity towards its targets. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-bromophenol
- 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-chlorophenol
- 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol
Uniqueness
2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro and fluoro analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H12BrNO2 |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-[(1S,2R)-1-amino-2-hydroxypropyl]-6-bromophenol |
InChI |
InChI=1S/C9H12BrNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3/t5-,8-/m1/s1 |
InChI Key |
AAFUDAAVJMVDRI-SVGQVSJJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C(=CC=C1)Br)O)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)Br)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid](/img/structure/B13049045.png)
![5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine](/img/structure/B13049058.png)

![Tert-butyl 1'-methyl-2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate](/img/structure/B13049081.png)
![(1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13049084.png)


![7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13049102.png)
![Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate](/img/structure/B13049106.png)
![6-Fluoro-3H-spiro[benzofuran-2,3'-pyrrolidine] hcl](/img/structure/B13049108.png)

